molecular formula C16H17N3O5 B061977 N4-Benzoyl-3'-deoxycytidine CAS No. 161110-00-5

N4-Benzoyl-3'-deoxycytidine

Cat. No.: B061977
CAS No.: 161110-00-5
M. Wt: 331.32 g/mol
InChI Key: QUGKQHJTFHHVDD-YWPYICTPSA-N
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Description

N4-Benzoyl-3’-deoxycytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Scientific Research Applications

N4-Benzoyl-3’-deoxycytidine has a wide range of applications in scientific research:

Safety and Hazards

N4-Benzoyl-3’-deoxycytidine should be used only for research and development under the supervision of a technically qualified individual . It’s advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’-deoxycytidine typically involves the benzoylation of D-cytidine. This reaction is carried out in an organic solvent using benzoic anhydride as the benzoylating agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of N4-Benzoyl-3’-deoxycytidine may utilize mechanochemical phosphoramidite chemistry, which offers advantages such as reduced use of toxic solvents and improved mixing of solid reagents . This method is particularly beneficial for large-scale synthesis due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-3’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside to form different derivatives.

    Reduction: Reduction reactions can be used to alter the functional groups on the nucleoside.

    Substitution: Common in nucleoside chemistry, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions are often derivatives of N4-Benzoyl-3’-deoxycytidine with modified functional groups, which can enhance or alter its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzoyl-3’-deoxycytidine is unique due to its specific targeting of indolent lymphoid malignancies and its dual mechanism of inhibiting DNA synthesis and inducing apoptosis. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKQHJTFHHVDD-YWPYICTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573489
Record name N-Benzoyl-3'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161110-00-5
Record name N-Benzoyl-3'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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